![molecular formula C21H13ClO5S B5215303 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate](/img/structure/B5215303.png)
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate
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Overview
Description
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate, also known as COB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. COB is a synthetic compound that belongs to the class of chromone derivatives. It has a molecular formula of C24H16ClO5S and a molecular weight of 472.89 g/mol.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is not yet fully understood. However, studies have suggested that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been found to inhibit the activity of various enzymes involved in the inflammatory pathway, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been found to exhibit anti-inflammatory activity by inhibiting the activity of various enzymes involved in the inflammatory pathway.
Advantages and Limitations for Lab Experiments
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is its low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the research of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate. One potential direction is the development of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate-based fluorescent probes for biological imaging. Another potential direction is the optimization of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate synthesis methods to improve its bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate and its potential applications in various fields of scientific research.
Synthesis Methods
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 6-chloro-4-phenylchromone with benzenesulfonyl chloride in the presence of a base. Enzymatic synthesis involves the use of enzymes such as lipases and esterases to catalyze the reaction between 6-chloro-4-phenylchromone and benzenesulfonyl chloride.
Scientific Research Applications
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, anti-inflammatory, and antiviral activities. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been studied for its potential use as a fluorescent probe in biological imaging.
properties
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5S/c22-18-11-17-16(14-7-3-1-4-8-14)12-21(23)26-19(17)13-20(18)27-28(24,25)15-9-5-2-6-10-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCOLGXQYLTELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate |
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